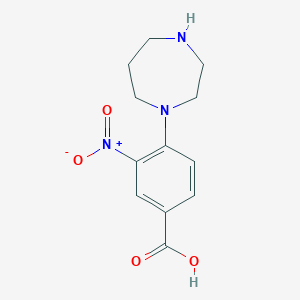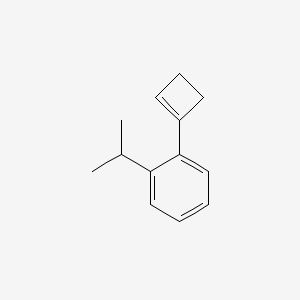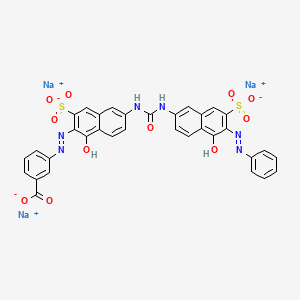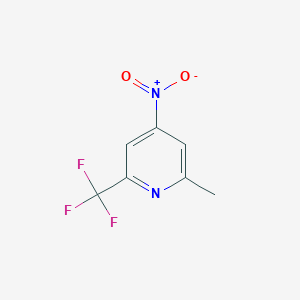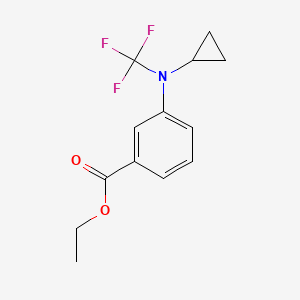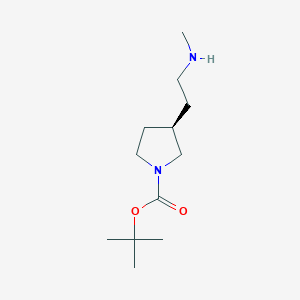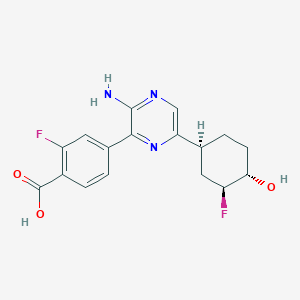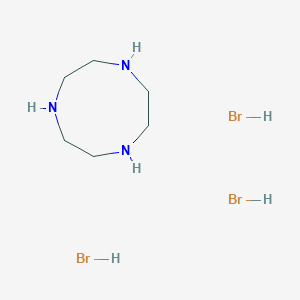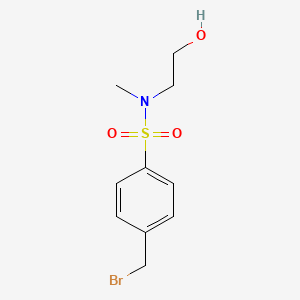
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group containing N-(2-hydroxyethyl) and N-methyl substituents
Méthodes De Préparation
The synthesis of 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common synthetic route includes the following steps:
Bromination: The starting material, such as toluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Sulfonamide Formation: The brominated intermediate is then reacted with N-methyl-2-hydroxyethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water or acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it useful for developing new therapeutic agents.
Materials Science: It can be used in the preparation of functional materials, such as polymers and surfactants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-(chloromethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-N-(2-hydroxyethyl)-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide nitrogen.
Propriétés
Formule moléculaire |
C10H14BrNO3S |
|---|---|
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(6-7-13)16(14,15)10-4-2-9(8-11)3-5-10/h2-5,13H,6-8H2,1H3 |
Clé InChI |
PLHTVPYSCGEIRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


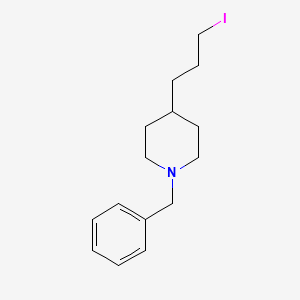
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
